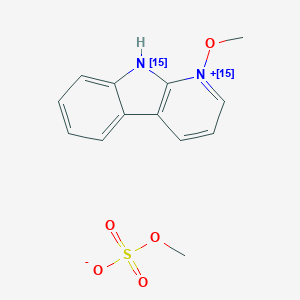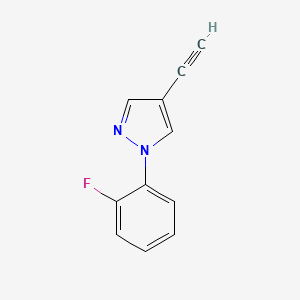
4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethynyl group at position 4 and a 2-fluorophenyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole typically involves the reaction of 2-fluorophenylhydrazine with ethynyl ketones. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium or copper can also enhance the efficiency of the reaction. The final product is typically purified using techniques such as column chromatography or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-oxo-1-(2-fluorophenyl)-1H-pyrazole.
Reduction: Formation of 4-ethyl-1-(2-fluorophenyl)-1H-pyrazole.
Substitution: Formation of 4-ethynyl-1-(2-substituted phenyl)-1H-pyrazole.
Scientific Research Applications
4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming hydrogen bonds or van der Waals interactions. The overall effect is the modulation of specific biochemical pathways, which can result in therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2-fluorobenzene: A fluorinated benzene derivative with similar structural features.
4-Fluorophenylacetylene: A substituted phenylacetylene used in similar synthetic applications.
Uniqueness
4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole is unique due to the presence of both the ethynyl and fluorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H7FN2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
4-ethynyl-1-(2-fluorophenyl)pyrazole |
InChI |
InChI=1S/C11H7FN2/c1-2-9-7-13-14(8-9)11-6-4-3-5-10(11)12/h1,3-8H |
InChI Key |
UULJWTRMAUSEKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


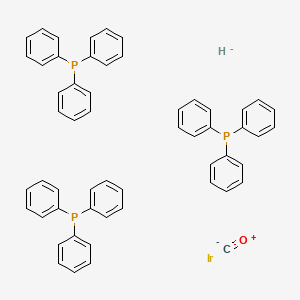
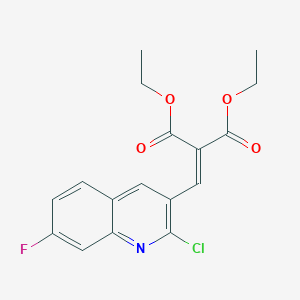
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
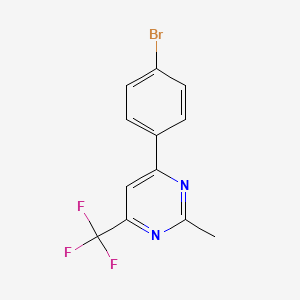

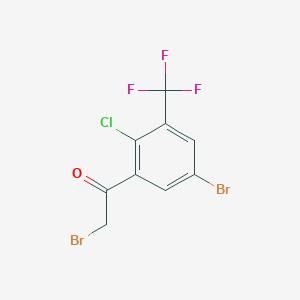
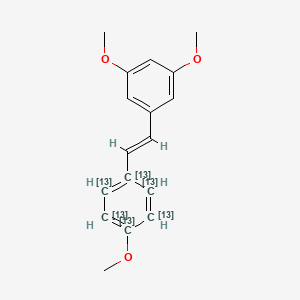
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine](/img/structure/B13725323.png)
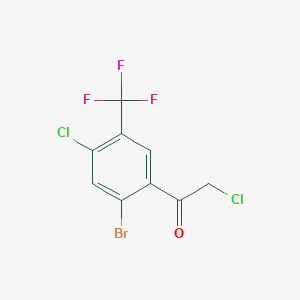
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
